2,6-Di-O-benzoyl-methyl-a-D-glucopyranoside

Description

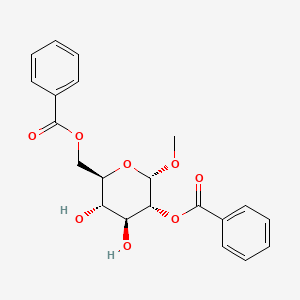

2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside (CAS: 26927-44-6) is a chemically modified glucopyranoside derivative. Its molecular formula is C21H22O8, with a molecular weight of 402.395 g/mol . The compound features benzoyl ester groups at the 2- and 6-positions of the glucose ring, while the anomeric carbon is protected by a methyl group. This substitution pattern makes it a valuable intermediate in carbohydrate chemistry for synthesizing glycoconjugates, oligosaccharides, and other bioactive molecules. The benzoyl groups enhance stability and direct regioselective reactions at unprotected hydroxyl positions (e.g., 3- and 4-positions) .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-5-benzoyloxy-3,4-dihydroxy-6-methoxyoxan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O8/c1-26-21-18(29-20(25)14-10-6-3-7-11-14)17(23)16(22)15(28-21)12-27-19(24)13-8-4-2-5-9-13/h2-11,15-18,21-23H,12H2,1H3/t15-,16-,17+,18-,21+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILYXPMGDAVPPF-YKGACUOXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside (CAS No. 26927-44-6) is a synthetic glycoside derived from glucose, characterized by the presence of two benzoyl groups and a methyl group attached to the glucopyranoside structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Antitumor Activity

Recent studies have indicated that 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside exhibits significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | Inhibition Rate (%) at 100 µg/mL | IC50 (µM) |

|---|---|---|

| K562 | 64.2 | 17.2 |

| HL-60 | 92.9 | 124.7 |

| HeLa | Varies (up to 92.9) | Varies |

| S180 | 38.7 - 52.8 | Not specified |

These results suggest a promising potential for this compound as an anticancer agent, particularly in targeting human leukemia and cervical cancer cells .

The mechanism by which 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside exerts its antitumor effects is believed to involve:

- Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells, leading to reduced viability.

- Induction of Apoptosis: It promotes programmed cell death through intrinsic pathways, which are often dysregulated in cancer cells.

- Antioxidant Properties: The presence of phenolic structures may contribute to its ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells .

Study on Antitumor Efficacy

In a study published in Phytochemistry, researchers evaluated the effect of various glycosides, including 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside, on human cancer cell lines using MTT assays. The findings revealed that this compound significantly inhibited cell growth across multiple lines, with IC50 values indicating potent activity against leukemia and cervical cancer cells .

Comparative Analysis with Other Glycosides

A comparative study assessed the biological activity of several benzoylated glucosides against standard cancer cell lines. The results indicated that while many glycosides exhibited some level of cytotoxicity, 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside consistently demonstrated superior inhibition rates and lower IC50 values compared to its analogs .

Scientific Research Applications

Synthesis and Catalysis

Enantioselective Catalysis:

One of the prominent applications of 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside is its role as a chiral auxiliary in asymmetric synthesis. Its structural features allow it to be used in the formation of enantiomerically enriched compounds through phase transfer catalysis (PTC). For instance, various studies have demonstrated that derivatives of glucopyranosides can enhance enantioselectivity in reactions such as the Darzens condensation and Michael addition reactions .

Case Study:

A study investigated the use of glucopyranoside-based crown ethers in asymmetric reactions. The results indicated that the presence of benzoyl groups significantly influenced the reaction outcomes, with varying yields and enantiomeric excess (ee) values depending on the specific catalyst used. For example, a crown ether derived from 4,6-di-O-benzyl-α-D-glucopyranoside showed an ee of 99% in a particular reaction setup .

Pharmaceutical Applications

Drug Development:

The compound's ability to serve as a building block for more complex molecules makes it valuable in pharmaceutical chemistry. Its derivatives have been explored for potential therapeutic applications, particularly in developing glycosylated drugs that exhibit improved bioavailability and targeted delivery.

Case Example:

Research has shown that glycosylation can enhance the pharmacokinetic properties of drugs. For instance, methyl 2,3-di-O-benzoyl-4,6-O-benzylidene-α-D-glucopyranoside has been synthesized and evaluated for its efficacy as a prodrug that can release active pharmaceutical ingredients more effectively .

Material Science

Biodegradable Polymers:

Another significant application is in material science where derivatives of glucopyranosides are being investigated for their potential use as biodegradable polymers. The incorporation of benzoyl groups enhances the mechanical properties and stability of these materials.

Case Study:

Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside has been studied for its ability to prevent boron diffusion into prosthetic devices. This application highlights the compound's utility in biomedical engineering and materials development .

Chemical Reactions Analysis

Deprotection and Functional Group Transformations

The 2,6-di-O-benzoyl group is stable under acidic and basic conditions but can be selectively removed or modified:

-

Selective Debenzoylation : Hydrazine acetate in methanol selectively cleaves benzoyl groups at C-6 while retaining C-2 protection .

-

Sulfonation : The free hydroxyl group (e.g., at C-3 or C-4) can be converted to a mesylate (e.g., using methanesulfonyl chloride) for subsequent nucleophilic substitution .

Example Reaction Pathway :

-

Methyl 2,6-di-O-benzoyl-α-D-glucopyranoside → 3-O-mesylate via methanesulfonyl chloride in pyridine.

-

Displacement with sodium benzoate in DMF yields methyl 2,6-di-O-benzoyl-3-O-benzoyl-α-D-glucopyranoside .

Antitumor Activity of Benzoylated Derivatives

While 2,6-di-O-benzoyl-methyl-α-D-glucopyranoside itself is not directly studied for bioactivity, structurally related galloyl glucosides (e.g., methyl 3,6-di-O-galloyl-α-D-glucopyranoside) exhibit antiproliferative effects against cancer cell lines (IC₅₀ = 17.2–124.7 μM) .

Key Findings :

-

Benzoylation at C-2 and C-6 enhances metabolic stability compared to unprotected analogs.

-

Derivatives with bulky acyl groups show improved uptake in tumor cells .

Comparative Reactivity of Hydroxyl Groups

The reactivity hierarchy for benzoylation in methyl α-D-glucopyranoside derivatives is:

C-6 > C-2 > C-3 > C-4

This trend is attributed to steric hindrance at C-4 and electronic effects at C-3 .

Experimental Evidence :

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside undergoes benzoylation at C-2 in 72% yield, while C-3 benzoylation requires harsher conditions (BnCl, NaH, 100°C) .

Challenges and Side Reactions

Comparison with Similar Compounds

Substituent Position and Reactivity

- Methyl 4,6-O-Benzylidene-α-D-glucopyranoside (): Substituents: Benzylidene acetal at 4,6-positions. Reactivity: The 4,6-benzylidene group locks the glucose ring into a rigid conformation, directing subsequent reactions (e.g., acylation) to the 2- and 3-positions. Derivatives such as methyl 4,6-O-benzylidine-3-O-myristoyl-2-O-octanoyl-α-D-glucopyranoside exhibit potent antibacterial activity due to long-chain acyl groups . Molecular Weight: Varies with acyl substituents (e.g., 7 in : ~600–700 g/mol).

- Methyl 2,3,4,6-Tetra-O-benzoyl-α-D-glucopyranoside (): Substituents: Benzoyl groups at all hydroxyl positions except the anomeric methyl. Reactivity: Full benzoylation increases hydrophobicity, limiting solubility in polar solvents. Used as a precursor for deprotection studies or glycan synthesis. Molecular Weight: ~732 g/mol (based on C35H30O10).

- Methyl 6-O-Benzenesulfonyl-α-D-glucopyranoside (): Substituents: Benzenesulfonyl group at the 6-position. Reactivity: Sulfonate leaving groups enhance nucleophilic substitution at C-6, enabling glycosylation or functionalization. Molecular Weight: ~370 g/mol (C13H18O8S).

Physicochemical Properties

Q & A

Q. What are the optimal strategies for synthesizing 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside, and how do protection/deprotection steps influence yield?

Synthesis typically involves regioselective benzoylation of methyl α-D-glucopyranoside. Key steps include:

- Protection: Use of benzoyl chloride with 4-(dimethylamino)pyridine (DMAP) as a catalyst to selectively acylate the 2- and 6-hydroxyl groups .

- Deprotection: Controlled hydrolysis (e.g., using NaOMe/MeOH) to avoid unwanted cleavage of benzoyl groups.

- Yield Optimization: Reaction temperature (0–5°C) and stoichiometric ratios (e.g., 2.2 eq benzoyl chloride per hydroxyl group) minimize side products like over-acylated derivatives .

Structural confirmation via H/C NMR and mass spectrometry is critical to validate regioselectivity .

Q. How does the benzoylation pattern of this compound affect its solubility and stability in biochemical assays?

- Solubility: The 2,6-di-O-benzoyl groups increase lipophilicity, enhancing solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Co-solvents like DMSO (10–20%) are often required for biological studies .

- Stability: Benzoyl esters are hydrolytically stable under neutral conditions but degrade in strong acidic/basic environments. Stability assays (e.g., HPLC monitoring at pH 7.4 and 37°C) confirm >90% integrity over 48 hours .

Advanced Research Questions

Q. What methodologies resolve contradictions in regioselective acylation data for analogous glucopyranosides?

Discrepancies in regioselectivity (e.g., 2,6- vs. 3,6-acylation) arise from:

- Steric vs. Electronic Effects: Bulky benzoyl groups favor 2,6-acylation due to steric hindrance at C3/C4. Computational studies (DFT) show lower energy barriers for 2,6-acylation .

- Catalyst Role: DMAP enhances nucleophilicity of equatorial hydroxyl groups (C2/C6), overriding thermodynamic control .

- Experimental Validation: Comparative H NMR coupling constants ( ~3.5 Hz for α-anomer) and X-ray crystallography confirm regiochemistry .

Q. How can 2,6-Di-O-benzoyl-methyl-α-D-glucopyranoside serve as a precursor for glycosylation studies involving glycosyltransferases?

- Enzymatic Specificity: The compound acts as a donor substrate for glycosyltransferases (e.g., Leloir enzymes) due to its anomeric methyl group, which mimics natural UDP-sugar donors.

- Mechanistic Insights: Kinetic assays (e.g., HPLC/MS monitoring) reveal that benzoyl groups at C2/C6 reduce steric clashes with enzyme active sites, improving transfer efficiency compared to fully acylated analogs .

- Applications: Used to synthesize glycoconjugates for studying carbohydrate-protein interactions (e.g., lectin binding assays) .

Q. What analytical techniques are most effective in distinguishing between diastereomers or acyl migration byproducts?

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers with retention time differences ≥2 minutes .

- Spectroscopy: C NMR distinguishes acyl migration products (e.g., C3 vs. C6 benzoylation via carbonyl carbon shifts: δ ~165 ppm for C2/C6 vs. δ ~168 ppm for C3) .

- Mass Spectrometry: High-resolution MS (ESI-TOF) identifies molecular ion clusters (e.g., [M+Na] at m/z 425.1212) and fragments (e.g., loss of benzoyl groups, m/z 163.0395) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar benzoylated glucopyranosides?

Variations in yields (e.g., 60–85%) arise from:

- Solvent Polarity: Lower-polarity solvents (toluene vs. DMF) favor higher regioselectivity but slower kinetics .

- Catalyst Purity: DMAP purity (>99%) is critical; impurities (e.g., pyridine) reduce acylation efficiency .

- Workup Protocols: Silica gel chromatography vs. recrystallization may recover different product ratios due to co-elution of byproducts .

Recommendations: Standardize reaction conditions (solvent, catalyst source) and validate yields via multiple analytical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.